
2-(2-Cyano-3,5-difluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyano-3,5-difluorophenyl)acetic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound features a cyano group and two fluorine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-3,5-difluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration and Reduction: The initial step involves the nitration of 3,5-difluorobenzene to introduce nitro groups, followed by reduction to form the corresponding amine.
Cyanation: The amine is then subjected to cyanation using reagents such as sodium cyanide or potassium cyanide to introduce the cyano group.
Acetylation: The final step involves the acetylation of the cyano-substituted intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and controlled temperature and pressure conditions are often employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyano-3,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Cyano-3,5-difluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(2-Cyano-3,5-difluorophenyl)acetic acid exerts its effects depends on its interaction with specific molecular targets. The cyano group and fluorine atoms can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorophenylacetic acid: Lacks the cyano group, resulting in different reactivity and applications.
2,3-Difluorophenylacetic acid: Similar structure but with fluorine atoms in different positions, affecting its chemical behavior.
Phenylacetic acid derivatives: Various substitutions on the phenyl ring can lead to a wide range of properties and uses.
Uniqueness
2-(2-Cyano-3,5-difluorophenyl)acetic acid is unique due to the combination of the cyano group and fluorine atoms, which impart distinct electronic and steric effects. These features make it a valuable compound for specific applications in medicinal chemistry and material science, where such properties are desirable.
Propriétés
Numéro CAS |
1807144-03-1 |
|---|---|
Formule moléculaire |
C9H5F2NO2 |
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
2-(2-cyano-3,5-difluorophenyl)acetic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-6-1-5(2-9(13)14)7(4-12)8(11)3-6/h1,3H,2H2,(H,13,14) |
Clé InChI |
CAEHPVBWHLVJIF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CC(=O)O)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)

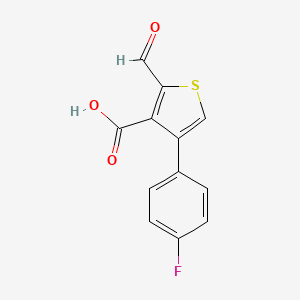
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
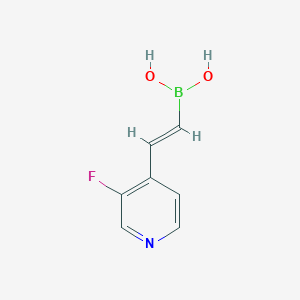
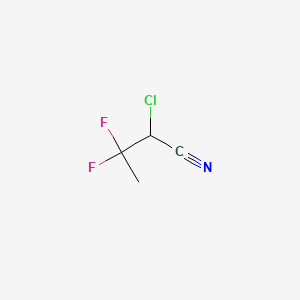

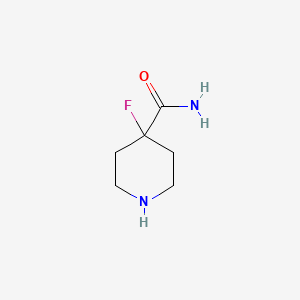

![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
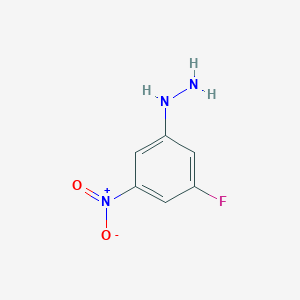
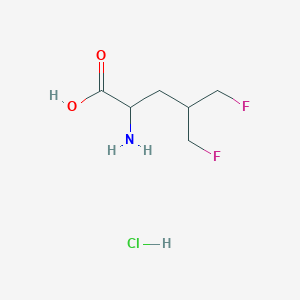
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)

